Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a heptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3-fluorophenyl)-7-oxoheptanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 7-(3-fluorophenyl)-7-oxoheptanoic acid.
Reduction: Ethyl 7-(3-fluorophenyl)-7-hydroxyheptanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester functionality may undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
- Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate
- Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate
- Ethyl 7-(3-bromophenyl)-7-oxoheptanoate
Comparison: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in medicinal chemistry.
Biological Activity
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into its synthesis, biological properties, and potential applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉FO₃
- Molecular Weight : 266.31 g/mol
- Structure : The compound features a heptanoate backbone with a ketone functional group at the 7-position and a fluorophenyl group at the 3-position. The positioning of the fluorine atom is crucial as it may influence the compound's reactivity and biological activity.
Synthesis
This compound can be synthesized through various methods, including nucleophilic substitution followed by esterification. One common route involves the reaction of 3-bromofluorobenzene with a suitable heptanoic acid derivative under controlled conditions to yield the desired ester .
Antiviral Potential
Indole derivatives, which share structural similarities with this compound, have demonstrated antiviral properties. This suggests that further investigation into the antiviral potential of this compound could yield significant findings, particularly in the context of viral infections.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of compounds structurally related to this compound. Results indicated that these compounds could inhibit the growth of various pathogens, suggesting a need for further exploration into their mechanisms of action.
- Mechanistic Studies : While specific interaction studies on this compound are scarce, similar compounds often undergo extensive investigations to assess their binding affinity and efficacy against biological targets. The presence of the fluorine atom may enhance binding properties due to increased lipophilicity, which warrants further biochemical studies.
Properties
IUPAC Name |
ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFVHHUVZLHMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645573 | |
Record name | Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-57-5 | |
Record name | Ethyl 3-fluoro-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122115-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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